

Edasalonexent patient population stratification by age

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Compound Focus: Edasalonexent

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Efficacy of Edasalonexent by Age Group

Age Group	Patient Population	Key Efficacy Findings on Functional Endpoints	Statistical Significance
Overall Population	131 patients (aged 4-<8 years); Edasalonexent (n=88) vs. Placebo (n=43) [1]	Consistent but modestly less functional decline with edasalonexent on NSAA and timed function tests (TFTs) [1]	Not statistically significant for primary (NSAA) and secondary (TFTs) endpoints [1]
Younger Patients (≤6.0 years)	A pre-specified subgroup of the overall population [1]	More robust and slower functional decline compared to placebo [1]	Statistically significant for some assessments [1]
Older Patients (>6.0 years)	A pre-specified subgroup of the overall population [1]	Information not specified in detail	Findings in this subgroup did not drive the overall statistical significance [1]

Experimental Protocol & Patient Stratification

For a deeper understanding, here are the methodological details from the PolarisDMD trial concerning patient population and stratification.

- **Trial Design:** The PolarisDMD study was an **international, randomized, double-blind, placebo-controlled, phase 3 trial** [1].
- **Patient Demographics:** It enrolled ambulatory male patients **≥4 to <8 years old** with a genetically confirmed diagnosis of DMD due to any dystrophin mutation. Patients were not on chronic steroid therapy [1] [2].
- **Stratification Method:** At the time of randomization, patients were stratified based on several baseline factors, including **age (≤6.0 years or >6.0 years)**, time to stand from supine, treatment with eteplirsen, and geographic region [1].
- **Intervention and Dose:** The **edasalonexent** group received **100 mg/kg/day**, administered orally in three divided doses with food [1].
- **Primary Endpoint:** The change from baseline to Week 52 in the **North Star Ambulatory Assessment (NSAA)** total score [1] [2].
- **Secondary Endpoints:** Included changes in **timed function tests (TFTs)**, such as the 10-meter walk/run, time to climb 4 stairs, and time to stand from supine [1] [2].

This pre-specified stratification allowed for a robust analysis of the treatment effect across different age groups, which revealed that younger patients derived more benefit.

Key Insights for Researchers

- **Therapeutic Window:** The data suggests a **potential therapeutic window for edasalonexent in younger patients (≤6 years)** [1]. This implies that the drug may be most effective when initiated before the disease has progressed significantly.
- **Foundational Therapy Goal:** **Edasalonexent** was designed as a novel small molecule inhibitor of **NF-κB**, a key driver of muscle inflammation and degeneration in DMD. Its proposed mechanism, independent of dystrophin mutation type, aimed to make it a potential foundational therapy for all DMD patients [1] [3] [2].
- **Safety and Tolerability:** Across clinical trials, **edasalonexent** was generally well-tolerated. The most common adverse events were **mild gastrointestinal issues, primarily diarrhea**. There were no serious adverse events attributed to the drug in the Phase 2 trial [1] [4] [3].

FAQs on Age Stratification in Edasalonexent Trials

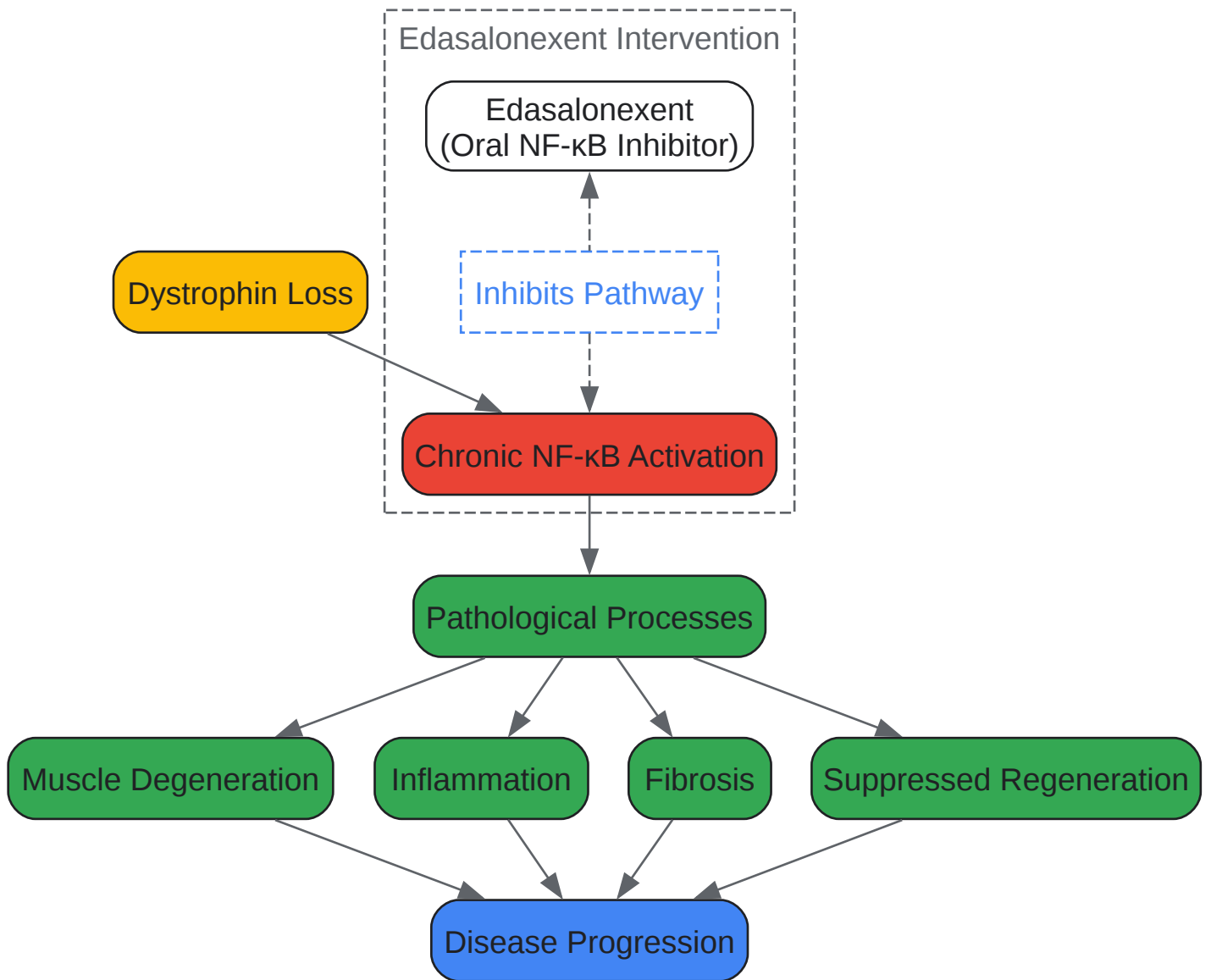
Q1: Why is age such a critical factor in assessing edasalonexent's efficacy? A1: DMD is a progressively degenerative disease. The younger patient subgroup (≤ 6 years) likely had less advanced disease and greater preserved muscle function at baseline. The findings suggest that inhibiting NF- κ B with **edasalonexent** may be more effective at **slowing disease progression when treatment is initiated early** in the disease course [1].

Q2: What was the rationale behind the specific age cutoff of 6.0 years for stratification? A2: The search results do not specify the exact biological rationale for choosing 6.0 years. In clinical trial design, such cutoffs are often based on **preliminary data from earlier-phase trials** (like the MoveDMD study), natural history studies of the disease, and clinical consensus on meaningful developmental stages. The 6.0-year cutoff was pre-specified in the statistical analysis plan for the Phase 3 trial [1].

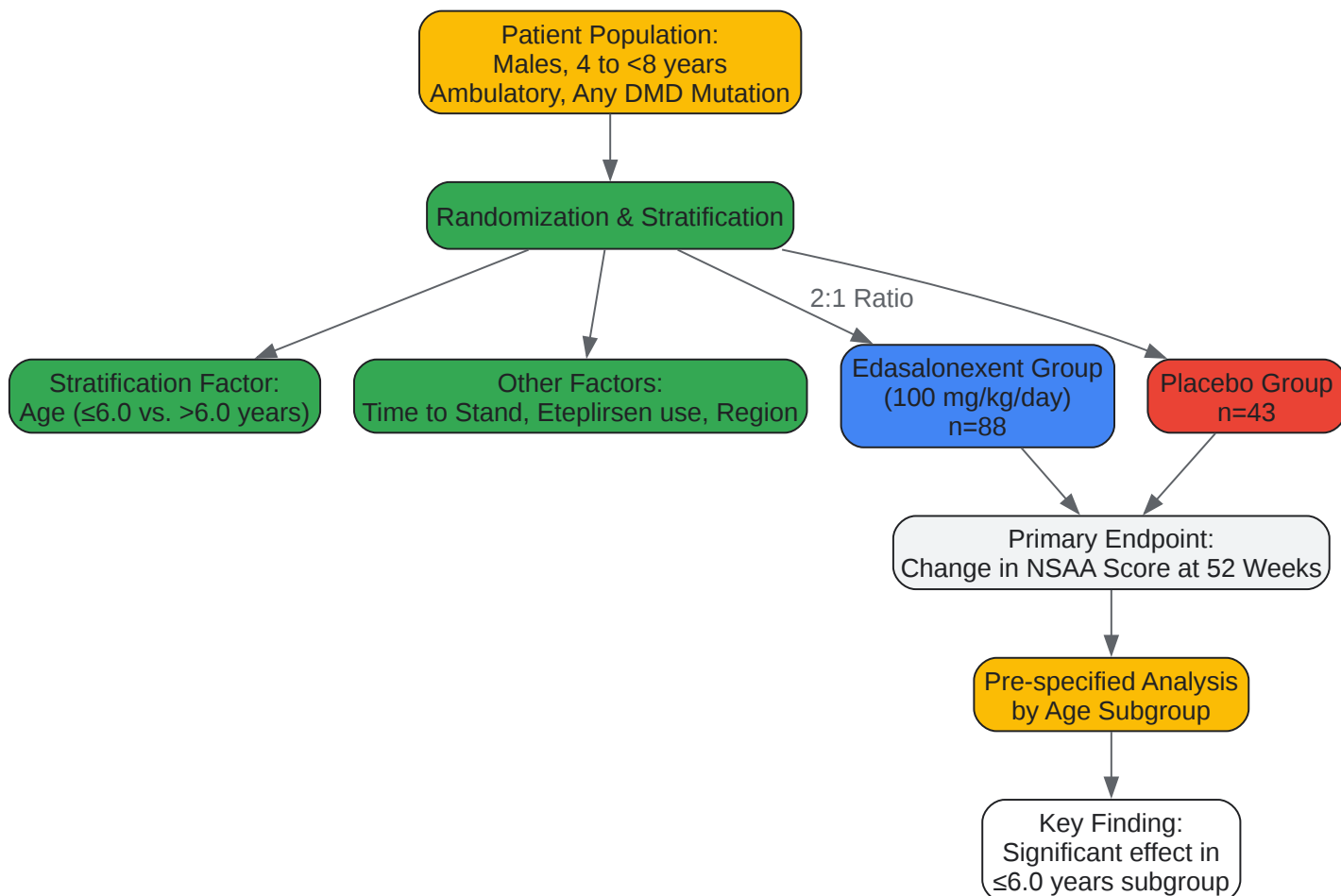
Q3: Were there any age-related considerations for drug administration? A3: Yes. The trials assessed the ability of young children to swallow the softgel capsules. Most patients (97% of those screened) aged 4-7 years were able to swallow the capsules, and compliance was high (92%-98%) through 52 weeks of dosing, indicating that **age was not a barrier to administration** [5].

NF- κ B Pathway & Trial Design

The diagrams below illustrate the proposed drug mechanism and the structure of the Phase 3 trial that identified the age-based effect.



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